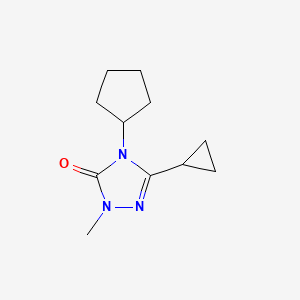

4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

4-cyclopentyl-5-cyclopropyl-2-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-13-11(15)14(9-4-2-3-5-9)10(12-13)8-6-7-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVPNOHGQSXSMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopentylamine with cyclopropyl isocyanate can lead to the formation of the desired triazole compound. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of 4,5-dihydro-1H-1,2,4-triazol-5-ones are highly substituent-dependent. Key structural analogs include:

Key Observations :

- Cyclopropyl vs.

- Methyl vs. Acetyl Groups : The methyl group at position 1 in the target compound reduces polarity relative to acetylated derivatives (e.g., 1-acetyl analogs), which may affect solubility and metabolic stability .

Physicochemical Properties: pKa and Solubility

The weak acidic N-H group in the triazolone ring (pKa ~10–12 in non-aqueous solvents) is critical for protonation-dependent bioactivity. Comparisons of pKa values:

The target compound’s cyclopentyl and cyclopropyl groups likely increase hydrophobicity (LogP ~2.5–3.5), contrasting with more polar analogs like 4-(dihydroxybenzylidenamino) derivatives (LogP ~1.8–2.2) .

Antioxidant Activity :

- For example, 4-(3-methyl-2-thienylmethyleneamino) derivatives exhibited 65–80% DPPH scavenging at 100 µg/mL, comparable to α-tocopherol . Cyclopropane-containing compounds may enhance radical stabilization via ring strain effects.

Antitumor and Antimicrobial Activity :

- Benzyl-substituted triazolones showed IC50 values of 12–45 µM against MCF-7 and HeLa cells , whereas chlorophenyl derivatives (e.g., carfentrazone-ethyl intermediates) are herbicidal, targeting protoporphyrinogen oxidase . The target compound’s cyclopentyl group may confer unique selectivity for cancer vs. microbial targets.

Spectral and Computational Data

- NMR Shifts : GIAO/DFT calculations for 3-ethyl-4-(3-methoxy) derivatives showed <0.5 ppm deviation in 13C shifts compared to experimental data . The target compound’s cyclopropane ring is expected to produce distinct 1H NMR signals at δ 0.5–1.2 ppm (cyclopropyl CH2) and δ 1.5–2.0 ppm (cyclopentyl CH2) .

- DFT Studies : B3LYP/6-311G(d,p) optimizations predict a planar triazolone ring with dihedral angles <10° between substituents, favoring π-π stacking in receptor interactions .

Biological Activity

4-Cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains in vitro. The mechanism is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are critical for the synthesis of ergosterol in fungal cell membranes.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 20 | 50 |

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown promising results. The IC50 values for cell viability were measured alongside apoptosis assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.41 | Induction of apoptosis via caspase activation |

| HeLa | 3.50 | Cell cycle arrest at G2/M phase |

Molecular docking studies suggest that the compound interacts with specific targets involved in cancer progression, potentially inhibiting pathways that lead to tumor growth.

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Preliminary studies indicate that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting NF-kB signaling pathways.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells revealed that treatment with the compound resulted in increased levels of p53 protein and enhanced caspase-3 activity, indicating activation of apoptotic pathways. The study highlighted the potential for this compound to serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Activity

In another investigation focusing on its antimicrobial properties, the compound was tested against various fungal pathogens. Results indicated a strong inhibitory effect on Candida species, suggesting a potential application in treating fungal infections.

Q & A

Q. Table 1. Key Synthetic and Analytical Techniques

| Technique | Application | Example from Evidence |

|---|---|---|

| Potentiometric Titration | pKa determination in non-aqueous solvents | |

| TLC/HPLC | Reaction monitoring and purification | |

| NMR/MS | Structural confirmation |

Q. Table 2. Comparative SAR of Triazolone Derivatives

| Substituent | Effect on Properties | Reference |

|---|---|---|

| Cyclopropyl | Enhanced metabolic stability | |

| Thiophene moiety | Improved receptor binding affinity | |

| Methyl group | Increased solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.